Vigabatrin-13C-d2 (hydrochloride)
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Overview
Description
Vigabatrin-13C-d2 (hydrochloride) is a labeled form of Vigabatrin, an antiepileptic agent. This compound is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Vigabatrin-13C-d2 (hydrochloride) is used primarily in scientific research as an internal standard for the quantification of Vigabatrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vigabatrin-13C-d2 (hydrochloride) is synthesized by incorporating stable heavy isotopes of carbon (13C) and deuterium (d2) into the Vigabatrin molecule. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .
Industrial Production Methods
The industrial production of Vigabatrin-13C-d2 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is carefully controlled to maintain the purity and isotopic labeling of the final product. The compound is then purified and formulated for use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Vigabatrin-13C-d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Vigabatrin-13C-d2 (hydrochloride) can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Vigabatrin-13C-d2 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Vigabatrin-13C-d2 (hydrochloride) exerts its effects by inhibiting the enzyme GABA transaminase, which is responsible for the catabolism of GABA. By inhibiting this enzyme, Vigabatrin-13C-d2 (hydrochloride) increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is particularly useful in the treatment of epilepsy, where increased GABA levels can help to reduce seizure activity .
Comparison with Similar Compounds
Similar Compounds
Vigabatrin: The non-labeled form of Vigabatrin-13C-d2 (hydrochloride), used as an antiepileptic agent.
Gamma-vinyl GABA: Another analog of GABA with similar inhibitory effects on GABA transaminase.
Uniqueness
Vigabatrin-13C-d2 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various research applications .
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-amino-6,6-dideuterio(613C)hex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/i1+1D2; |
InChI Key |
FBNKOYLPAMUOHS-YSJJXQNZSA-N |
Isomeric SMILES |
[2H][13C](=CC(CCC(=O)O)N)[2H].Cl |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl |
Origin of Product |
United States |
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